1,3-Benzenedicarboxamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-

Vue d'ensemble

Description

“1,3-Benzenedicarboxamide, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-” is a chemical compound that can be used to improve nylon melt stability, thereby improving nylon processability, reducing fiber breakage rate, and improving product quality . It is also known as a Hindered Amine Light Stabilizer (HALS) that can improve the performance of plastics in strong light environments with low toxicity and excellent synergistic effect .

Synthesis Analysis

An efficient continuous-flow process has been reported for the synthesis of this compound . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide the compound in 85% isolated yield . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .Molecular Structure Analysis

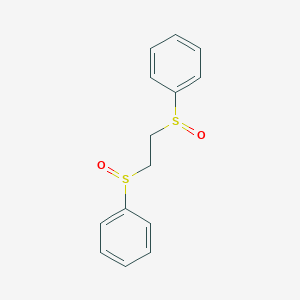

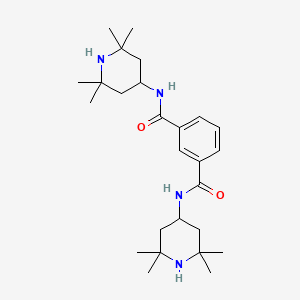

The molecular formula of the compound is C26H42N4O2 .Chemical Reactions Analysis

The continuous-flow reductive amination of 1,6-hexanediamine (HMDA) to generate hexanediamine piperidine (DTMPA) is carried out in a micro fixed-bed reactor successfully . The reaction kinetics is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.64 . Its density is predicted to be 1.09±0.1 g/cm3 . The melting point is greater than 270°C (dec.) and the boiling point is predicted to be 605.1±55.0 °C . It has a water solubility of 139mg/L at 30℃ .Applications De Recherche Scientifique

Synthesis and Structure

- Synthesis and Structural Analysis : This compound has been used in the synthesis and structural analysis of various metal complexes. For instance, its derivatives have been utilized in the formation of dinuclear and trinuclear metal centers in coordination complexes, contributing to the development of two- and three-dimensional structures in materials science (許嘉儒, 2011).

Photostabilization

- Photostabilization of Polymers : Research shows that this compound, when combined with other substances like fluorinated alcohols, can significantly reduce the rate of photodegradation in polymers, such as polyamide fibers, enhancing their durability and lifespan (I. Novakov et al., 2006).

Coordination Chemistry

- Diverse Metal Complexes : The compound's derivatives have been integral in forming various metal complexes with copper (Cu), cadmium (Cd), and mercury (Hg). These complexes demonstrate unique structures, such as dinuclear molecules and helical turns, contributing to advancements in coordination chemistry (Ta-Pin Tsai et al., 2010).

Metal-Organic Complexes

- Assembly of Metal–Organic Complexes : The compound plays a crucial role in the assembly of metal–organic complexes, affecting the properties like fluorescence and photocatalytic activities. These applications are significant in developing new materials with specialized properties (Hongyan Lin et al., 2015).

Nonlinear Optical Properties

- Nonlinear Optical Materials : In the field of nonlinear optics, the compound's derivatives have been used to create materials with strong nonlinear optical properties. These materials are comparable to existing nonlinear optical materials and demonstrate the potential in optical applications (Linke Li et al., 2005).

CO2 Capture

- CO2 Capture and Storage : The compound's derivatives in zinc(II) metal–organic layered networks have been studied for their ability to capture and store CO2. These findings contribute to the development of materials for environmental applications, particularly in carbon capture technologies (Cheng-Hua Lee et al., 2015).

Molecular Assembly

- Molecular Assembly and Ferroelectric Response : Derivatives of the compound have been used to investigate their molecular assemblies in various mediums and their phase transition behavior and dielectric responses. This research contributes to the understanding of molecular structures and their applications in electronics (Yuta Shishido et al., 2014).

Mécanisme D'action

Target of Action

It is often used as a stabilizer in various materials, suggesting that its targets could be the structural components of these materials .

Pharmacokinetics

Its physical and chemical properties such as melting point (>270°c, dec) and boiling point (6051±550 °C, Predicted) are available .

Result of Action

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide is known to improve the stability of materials against light, heat, and oxidation . It can also enhance the dispersibility of fillers and pigments in nylon , increase the coloring power of pigments, enhance the stability of pigments, and enhance the dyeability of nylon fibers .

Orientations Futures

Propriétés

IUPAC Name |

1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(31)17-10-9-11-18(12-17)22(32)28-20-15-25(5,6)30-26(7,8)16-20/h9-12,19-20,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOCRWQLLIRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068417 | |

| Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

42774-15-2 | |

| Record name | N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42774-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042774152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJD6FK539H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide in copolyamide composites?

A: N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide acts as a stabilizer in copolyamide composites. While the exact mechanism is not detailed in the provided abstracts, the inclusion of this compound contributes to the enhanced thermal stability and flow properties of the resulting composites. [, ]

Q2: How does the addition of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide affect the material properties of copolyamide 6T composites?

A2: The incorporation of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide in copolyamide 6T composites contributes to several beneficial material properties. These include:

- Improved flame retardancy: This suggests the compound may interfere with combustion processes, enhancing the fire safety of the material. []

- Enhanced tensile strength: The addition of this compound likely improves the material's resistance to breaking under tension. [, ]

- Increased fluidity: This suggests improved processability of the molten composite during manufacturing. [, ]

- Lower water absorption: This characteristic is beneficial for applications where moisture sensitivity is a concern. [, ]

Q3: Are there specific applications where the use of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide containing copolyamide composites is particularly advantageous?

A3: The research suggests that the improved properties of these composites make them well-suited for demanding applications such as:

- Electronics and electrical appliances: The enhanced flame retardancy and low water absorption are beneficial in these applications. [, ]

- LED technology: The material properties align well with the requirements of LED manufacturing. [, ]

- Automotive industry: The combination of high strength, thermal stability, and low water absorption makes these composites suitable for automotive components. [, ]

- Aerospace and military applications: The demanding performance requirements of these sectors often necessitate materials with the enhanced properties provided by this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.